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The landscape of oncology is continually evolving with the advent of novel therapeutic agents

that target specific molecular vulnerabilities within cancer cells. This guide provides a

comparative analysis of the investigational anticancer agent IM156 against other novel agents

—IACS-010759, Devimistat, and Evofosfamide—with a focus on their mechanisms of action,

preclinical and clinical data, and the signaling pathways they modulate.

Introduction to the Agents
IM156 is a novel, orally administered biguanide that functions as a potent inhibitor of oxidative

phosphorylation (OXPHOS) by targeting Protein Complex 1 (PC1) of the mitochondrial electron

transport chain.[1][2][3] Its mechanism leads to the activation of AMP-activated protein kinase

(AMPK), which can be detrimental to cancer cells that are dependent on OXPHOS for energy.

[1][4][5] Being more hydrophobic than metformin, IM156 is suggested to have greater

bioavailability in cancer cells.[6] Preclinical studies have demonstrated its activity in solid

tumors such as glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[6]

IACS-010759 is another potent and selective inhibitor of mitochondrial complex I.[7] It was

developed to target tumors reliant on OXPHOS for survival.[7] Preclinical models, particularly in

acute myeloid leukemia (AML) and brain cancer, showed robust anti-tumor responses.[8]

Devimistat (CPI-613) is a first-in-class investigational drug that targets mitochondrial

metabolism.[9] It is a lipoic acid analog that inhibits the mitochondrial enzymes pyruvate
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dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), thereby disrupting the

tricarboxylic acid (TCA) cycle in cancer cells.[10]

Evofosfamide (TH-302) is a hypoxia-activated prodrug.[11][12] It is designed to be selectively

activated in the low-oxygen (hypoxic) conditions characteristic of solid tumors.[12] Upon

activation, it releases a potent DNA cross-linking agent, bromo-isophosphoramide mustard,

leading to cancer cell death.[11]

Comparative Efficacy and Clinical Data
The following tables summarize the available quantitative data for IM156 and the selected

novel agents to facilitate a direct comparison of their performance.

Table 1: Preclinical Efficacy Data

Agent Cancer Model(s) Key Findings

IM156

Glioblastoma, Gastric Cancer,

EGFR-mutated Lung Cancer,

Lymphoma, Breast Cancer

Demonstrated strong in vitro

and in vivo efficacy.[3]

IACS-010759

Acute Myeloid Leukemia

(AML), Brain Cancer, SWI/SNF

mutant tumors

Showed robust responses in

multiple preclinical tumor

models.[7][8] In 80% of AML

samples studied, it induced

profound growth-inhibitory

effects with an EC50 of 3.1nM

in AML blasts.[13]

Devimistat (CPI-613)
Pancreatic Cancer, Lung

Cancer, Colorectal Cancer

Displayed cytotoxic effects and

synergized with genotoxic

anticancer drugs.[10]

Evofosfamide (TH-302) Various solid tumors

Exhibited selective cytotoxicity

in hypoxic conditions with an

IC50 of 10 µM, compared to

1000 µM in normoxic

conditions.[14]
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Table 2: Clinical Trial Data
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Agent
Phase of
Development

Target Population
Key Clinical
Outcomes

IM156 Phase 1 completed
Advanced solid

tumors

Recommended Phase

2 Dose (RP2D)

established at 800 mg

daily. Best response

was stable disease in

32% of patients. Most

frequent treatment-

related adverse

events were

gastrointestinal.[1][4]

[6]

IACS-010759
Phase 1

(Discontinued)

Advanced solid

tumors, AML

Trials were

discontinued due to a

narrow therapeutic

index and dose-

limiting toxicities,

including

neurotoxicity. Limited

anti-tumor activity was

observed at tolerated

doses.[15]

Devimistat (CPI-613) Phase 3

Metastatic pancreatic

cancer,

relapsed/refractory

AML

Granted Orphan Drug

Designation for

several cancers.[16]

[17] Over 750 patients

have received the

drug, showing a good

signal of efficacy with

positive response

rates, particularly in

combination

therapies.[9]
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Evofosfamide (TH-

302)
Phase 3

Pancreatic cancer,

soft tissue sarcoma

Investigated in

multiple tumor types,

often in combination

with other therapies.

[11]

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and

replication of the presented data.

IM156 First-in-Human Clinical Trial (NCT03272256)

Study Design: This was an open-label, multi-center, 3+3 dose-escalation Phase 1 study.[1][4]

Patient Population: Adult patients with advanced solid tumors refractory to standard

therapies, with an ECOG Performance Status of <2 and adequate organ function.[4]

Dosing: IM156 was administered orally, with initial cohorts receiving the drug every other day

(QOD) and later cohorts receiving it daily (QD) in 28-day cycles.[4][6]

Endpoints: The primary endpoint was to determine the maximum tolerated dose (MTD)

and/or RP2D. Secondary endpoints included pharmacokinetics (PK), pharmacodynamics

(PD), and preliminary efficacy.[1]

Efficacy Assessment: Tumor response was evaluated using RECIST 1.1 criteria (or RANO

for gliomas) every two cycles.[5]

Signaling Pathways and Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the signaling pathways

targeted by each agent.
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Caption: Mechanism of action of IM156.
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Caption: Mechanism of action of Devimistat.
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Caption: Mechanism of action of Evofosfamide.
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Conclusion
IM156 represents a promising therapeutic strategy by targeting the metabolic vulnerability of

cancer cells dependent on oxidative phosphorylation. Its manageable safety profile in early

clinical trials suggests potential for further development, possibly in combination with other

anticancer agents. In comparison, while IACS-010759 shares a similar target, its clinical

development was halted due to toxicity issues, highlighting the challenges in targeting

mitochondrial respiration. Devimistat and Evofosfamide offer alternative strategies by targeting

the TCA cycle and exploiting the hypoxic tumor microenvironment, respectively. Both have

shown promise in clinical settings, particularly Devimistat in combination regimens. The

continued investigation of these and other novel agents is essential for advancing cancer

therapy and improving patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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